GABA-A Receptor Antagonism: A Unique Pharmacological Feature of Dehydropirlindole Absent in Pirlindole
Dehydropirlindole uniquely exhibits GABA-A receptor antagonism. In a direct head-to-head in vitro comparison using rat brain and human placental tissue, dehydro-pirlindole exhibited partial and selective blockade of a subset of GABA-A receptors with an EC50 of 12 μM and a maximum reversal (ΔBopt) of 42% [1]. In the same assay, pirlindole was completely inactive as a GABA antagonist [2]. This constitutes a qualitative and quantitative difference in pharmacological profile.
| Evidence Dimension | GABA-A receptor antagonism |
|---|---|
| Target Compound Data | EC50 = 12 μM; Maximum reversal (ΔBopt) = 42% |
| Comparator Or Baseline | Pirlindole: Inactive as GABA antagonist |
| Quantified Difference | Qualitative difference: active vs. inactive; Quantitative: EC50 = 12 μM vs. no measurable activity |
| Conditions | In vitro, rat brain and human placenta tissue, GABA-A receptor binding assay |
Why This Matters
This distinct activity profile qualifies dehydropirlindole as a tool compound for investigating dual MAO-A/GABA-A mechanisms, while pirlindole serves only as a MAO-A inhibitor.
- [1] Medvedev, A.E., et al. (1996). Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors. Neurochemical Research, 21(12):1521-1526. View Source
- [2] Medvedev, A.E., et al. (1996). Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors. Neurochemical Research, 21(12):1521-1526. View Source
